Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preclinical Disposition and Pharmacokinetics
GDC-0973, a compound related to Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone, is studied for its pharmacokinetics and preclinical disposition. It's a potent inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) 1/2, crucial in cancer research. The study characterizes its disposition in animals and predicts human dosage and efficacy for tumor growth inhibition (Choo et al., 2012).
Synthesis Methods
Novel synthesis methods for related compounds are key to research applications. Dejaegher et al. (2008) describe a method for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, providing a pathway for creating derivatives of this compound (Dejaegher, D’hooghe, & Kimpe, 2008).
Antibacterial Activities
Monobactam analogs of azetidin-3-yl compounds have shown significant activity against gram-negative bacteria, highlighting their potential in developing new antibacterial agents. This is particularly true for derivatives like disodium (3S, 4R)-3[2-(2-aminothiazol-4-yl)-(Z)-2-carboxymethoxyiminoacetamido]-4-(2-methoxyethyl)-2-azetidinone-1-sulfonate (Haruo et al., 1988).
Catalytic Asymmetric Addition
Enantiopure azetidin-2-yl derivatives have been evaluated for catalytic asymmetric addition to aldehydes, demonstrating the utility of azetidin-3-yl compounds in synthesizing chiral molecules, which is fundamental in pharmaceutical research (Wang et al., 2008).
Anticancer Research
Compounds derived from this compound have been synthesized and shown to possess antiproliferative activity against human leukemia cells, indicating potential in cancer treatment research (Vinaya et al., 2011).
Properties
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-8-9-3-2-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYEQOQDZXKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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